Product packaging for Rivoglitazone(Cat. No.:CAS No. 185428-18-6)

Rivoglitazone

Numéro de catalogue: B070887
Numéro CAS: 185428-18-6
Poids moléculaire: 397.4 g/mol
Clé InChI: XMSXOLDPMGMWTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rivoglitazone is a high-affinity, selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that functions as a master regulator of adipocyte differentiation, lipid metabolism, and insulin sensitivity. As a member of the thiazolidinedione class, this compound is a powerful research tool for investigating the molecular pathways underlying Type 2 diabetes, insulin resistance, and metabolic syndrome. Its primary mechanism of action involves binding to PPARγ, leading to heterodimerization with the retinoid X receptor (RXR) and subsequent translocation to the nucleus. This complex then binds to specific PPAR response elements (PPREs) in the promoter regions of target genes, modulating the transcription of proteins involved in glucose and lipid homeostasis, such as GLUT4 glucose transporters and adiponectin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N3O4S B070887 Rivoglitazone CAS No. 185428-18-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSXOLDPMGMWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870164
Record name Rivoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185428-18-6
Record name Rivoglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185428-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivoglitazone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185428186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivoglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A3N0634Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Rivoglitazone Action

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

As a high-affinity ligand for PPARγ, rivoglitazone modulates the expression of a cascade of genes involved in insulin (B600854) signaling and metabolic homeostasis. diabetesjournals.org Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription. diabetesjournals.org

Thiazolidinediones, including this compound, exhibit a degree of selectivity for the PPARγ isoform over its counterparts, PPARα and PPARδ. nih.gov While compounds like rosiglitazone (B1679542) and pioglitazone (B448) are also PPARγ agonists, this compound is noted for its high potency. nih.gov This selectivity is crucial as each PPAR isoform governs distinct physiological processes. PPARα is predominantly involved in fatty acid oxidation in tissues with high metabolic rates like the liver and heart, while PPARδ is ubiquitously expressed and participates in energy metabolism in both adipose tissue and skeletal muscle. sigmaaldrich.com The preferential activation of PPARγ by this compound ensures a targeted effect on adipocyte function and insulin sensitivity. nih.gov Molecular dynamics simulations have suggested that the interactions of TZDs with specific amino acid residues within the ligand-binding domains of the PPAR isoforms are key determinants of this selectivity. nih.gov

The activation of PPARγ by this compound directly influences the transcription of numerous genes that are responsive to insulin, thereby improving glucose utilization and reducing insulin resistance. researcher.life A key target is the glucose transporter type 4 (GLUT4), which is crucial for glucose uptake in insulin-sensitive tissues like adipose tissue and muscle. physiology.org Research indicates that in its unliganded state, PPARγ can repress the GLUT4 promoter. physiology.org The binding of a TZD, such as this compound, alleviates this repression, leading to increased GLUT4 expression and enhanced glucose transport. physiology.org

Impact on Adipocyte Biology and Metabolism

The primary site of this compound's action is the adipocyte, where its effects on differentiation, lipid handling, and endocrine function are most pronounced. nih.gov

This compound is a potent inducer of adipogenesis, the process by which preadipocytes differentiate into mature, functional adipocytes. tg.org.au This is a hallmark of PPARγ activation. mdpi.com By promoting the differentiation of smaller, more insulin-sensitive adipocytes, this compound contributes to a healthier adipose tissue phenotype. diabetesjournals.org This process involves the coordinated expression of a suite of adipogenic genes. nih.gov Studies using cell models like 3T3-L1 preadipocytes have demonstrated that treatment with TZDs, such as rosiglitazone, enhances the formation of lipid droplets, a key feature of mature adipocytes. researchgate.netfrontiersin.org This modulation of adipocyte differentiation is a central mechanism through which this compound improves systemic insulin sensitivity. mdpi.com

A crucial effect of this compound is the promotion of fatty acid uptake and storage in subcutaneous adipose tissue. tg.org.au This is achieved through the upregulation of genes involved in fatty acid transport and metabolism, such as fatty acid translocase (FAT/CD36), lipoprotein lipase, and fatty acid binding proteins. tg.org.aucambridge.org By enhancing the capacity of subcutaneous adipocytes to sequester circulating free fatty acids, this compound helps to reduce their levels in the bloodstream. diabetesjournals.org This "lipid steal" mechanism is thought to alleviate lipotoxicity in other tissues like the liver and muscle, thereby improving their insulin sensitivity. nih.gov This leads to a redistribution of fat from visceral depots, which are associated with metabolic dysfunction, to subcutaneous depots. plos.org

This compound significantly alters the endocrine function of adipose tissue by modulating the secretion of various adipokines. tg.org.au One of the most important effects is the substantial increase in the production and secretion of adiponectin. tg.org.audoi.org Adiponectin is an insulin-sensitizing hormone with anti-inflammatory properties. nih.gov Higher circulating levels of adiponectin are associated with improved glucose tolerance and reduced risk of cardiovascular disease. nih.govmdpi.com Studies have shown that TZDs, including rosiglitazone, enhance adiponectin secretion, particularly from visceral adipocytes. diabetesjournals.orgoup.com This increase in adiponectin is a key contributor to the systemic insulin-sensitizing effects of this compound. diabetesjournals.org Conversely, TZDs can also downregulate the expression of pro-inflammatory adipokines like tumor necrosis factor-alpha (TNF-α) and resistin, further contributing to a more favorable metabolic profile. diabetesjournals.org

Modulation of Insulin Sensitivity and Glucose Homeostasis

This compound, a member of the thiazolidinedione (TZD) class of compounds, exerts its pharmacological effects primarily by improving insulin sensitivity and regulating glucose balance. nih.gov As a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), this compound modulates the transcription of numerous genes involved in glucose and lipid metabolism. nih.govnih.gov The activation of this nuclear receptor is central to its mechanism, leading to enhanced insulin action in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue. nih.gove-dmj.org

Reduction of Hepatic Glucose Production

One of the key effects of this compound in maintaining glucose homeostasis is the reduction of hepatic glucose production (HGP). nih.gov In states of insulin resistance, the liver's ability to suppress glucose production in response to insulin is impaired, contributing significantly to high fasting blood glucose levels. openaccessjournals.comjci.org Thiazolidinediones, including this compound, address this by enhancing the liver's sensitivity to insulin. tandfonline.comnih.gov

Enhancement of Glucose Utilization in Peripheral Tissues

This compound and other thiazolidinediones significantly improve glycemic control by increasing glucose uptake and utilization in peripheral tissues, primarily skeletal muscle and adipose tissue. jci.orgtandfonline.com Insulin resistance in these tissues leads to decreased glucose disposal, a hallmark of type 2 diabetes. openaccessjournals.com By acting as "insulin sensitizers," TZDs enhance the effects of endogenous insulin. tandfonline.comdiabetesjournals.org

The molecular mechanism involves the PPAR-γ-mediated regulation of genes that promote glucose transport and metabolism. nih.gov For instance, activation of PPAR-γ increases the expression of glucose transporters, facilitating the movement of glucose from the bloodstream into cells for energy or storage. elsevier.es In skeletal muscle, which accounts for the majority of insulin-stimulated glucose disposal, TZDs have been shown to improve insulin signaling pathways, leading to more efficient glucose uptake. jci.org Similarly, in adipose tissue, these drugs promote the uptake of glucose and free fatty acids, thereby reducing their circulating levels. patsnap.com

Molecular Insights into Anti-inflammatory Pathways

Chronic low-grade inflammation is recognized as a key factor in the pathogenesis of insulin resistance and type 2 diabetes. e-dmj.org The therapeutic effects of thiazolidinediones, including this compound, extend beyond metabolic control to include significant anti-inflammatory actions. e-dmj.orgdovepress.com These effects are largely mediated through the activation of PPAR-γ, which can interfere with pro-inflammatory signaling pathways. xiahepublishing.com

The anti-inflammatory mechanisms of TZDs involve several molecular pathways:

Inhibition of Pro-inflammatory Gene Transcription: PPAR-γ activation can antagonize the activity of key pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). e-dmj.org By inhibiting these factors, TZDs reduce the expression and secretion of a range of inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6), from cells like macrophages and adipocytes. e-dmj.orgxiahepublishing.com

Modulation of Inflammatory Kinase Cascades: Research on rosiglitazone has shown that it can suppress inflammatory signaling cascades like the ERK/MAPK pathway in skeletal muscle. e-dmj.org This interruption of inflammatory signaling contributes to the improvement of insulin action in these tissues. e-dmj.org

Regulation of Cytokine Production: Studies have demonstrated that TZDs can modulate the balance of inflammatory cytokines. For example, rosiglitazone has been shown to reduce levels of pro-inflammatory cytokines like IL-17 and interferon-gamma (IFN-γ) while potentially increasing anti-inflammatory cytokines like IL-10. xiahepublishing.com

Pharmacological Profile of Rivoglitazone

Pharmacodynamics

The pharmacodynamic effects of Rivoglitazone are primarily mediated through its interaction with and activation of the PPARγ receptor.

This compound binds to the ligand-binding domain (LBD) of the PPARγ receptor, inducing specific conformational changes that are essential for its activity. frontiersin.org X-ray crystallography studies reveal that this compound establishes a unique hydrogen bond network with the amino acid residues of the PPARγ co-activator binding surface, known as activation function 2 (AF2). nih.govrcsb.org This interaction involves more extensive contacts with helix 3 and the β-sheet region of the LBD compared to other TZD compounds like rosiglitazone (B1679542). nih.govrcsb.org

Molecular docking simulations have identified key amino acids involved in the binding process. These include His-323, Arg-288, Ser-289, Tyr-327, and Cys-285, which are crucial for the activation of PPARγ. researchgate.net The thiazolidinedione headgroup of this compound, a common feature of TZD drugs, forms hydrogen bonds with residues such as H323 within the receptor's orthosteric binding pocket. acs.org This binding event initiates a dynamic process that leads to the dissociation of corepressor molecules and the recruitment of coactivator proteins, thereby modulating gene transcription. frontiersin.org

This compound is characterized as a potent and highly selective agonist for PPARγ. nih.govresearchgate.net In vitro studies have demonstrated that it activates human PPARγ more powerfully than other thiazolidinediones, such as rosiglitazone and pioglitazone (B448), while exhibiting minimal to no activation of the related PPARα and PPARδ isoforms. researchgate.netresearchgate.net This selectivity is a key feature of its pharmacological profile.

The potency of this compound has been quantified in various assays. Research indicates that its half-maximal effective concentration (EC50) for PPARγ activation is 3.6 times lower than that of rosiglitazone. researchgate.net Further comparisons show that this compound is approximately 16.4-fold more potent than pioglitazone and 3.6-fold more potent than rosiglitazone in activating PPARγ. researchgate.net This high potency is also reflected in its selectivity, with one study reporting a 445-fold greater selectivity for PPARγ over the PPARα or PPARδ isoforms. researchgate.net

CompoundPotency Comparison vs. PioglitazonePotency Comparison vs. RosiglitazoneSelectivity for PPARγ vs. PPARα/δ
This compound ~16.4-fold higher researchgate.net~3.6-fold higher researchgate.net~445-fold researchgate.net

Pharmacokinetics and Biotransformation

The pharmacokinetic profile of this compound is defined by its low clearance, which is primarily driven by extensive metabolic processes.

Pharmacokinetic studies have determined that this compound has a low total body clearance in animal models, with values ranging from 0.329 to 0.333 mL/min/kg in rats and 0.310 to 0.371 mL/min/kg in monkeys. researchgate.netnih.gov The route of excretion of its metabolites differs between species; in rats, radioactivity from a labeled dose was predominantly found in the feces, whereas in monkeys, it was distributed equally between urine and feces. researchgate.netnih.gov

This compound undergoes extensive biotransformation, resulting in a large number of metabolites. In vivo studies in rats and monkeys have led to the identification of 20 distinct metabolites (M1-M20). nih.gov Research has proposed five primary metabolic pathways for the compound: four oxidative pathways and one direct conjugation pathway (N-glucuronidation). nih.govnih.gov

The principal metabolic pathways include:

O-demethylation

Thiazolidinedione (TZD) ring opening

N-demethylation

TZD ring hydroxylation

N-glucuronidation nih.gov

In studies using human hepatocytes, seven metabolites (M1-M7) were detected. researchgate.net Notably, the O-demethyl-O-sulfate metabolite (M11), which is a major metabolite in rats and monkeys, was also identified in human hepatocytes, suggesting a similar metabolic route in humans. nih.gov

The oxidative metabolism of this compound is a major route of its biotransformation, carried out by multiple cytochrome P450 (CYP) enzymes. nih.gov Four distinct oxidative pathways have been identified: O-demethylation, N-demethylation, hydroxylation of the TZD ring, and oxidative opening of the TZD ring. nih.govresearchgate.net

O-demethylation has been identified as the main oxidative pathway in both rats and monkeys. nih.gov

N-demethylation and TZD ring hydroxylation were pathways observed specifically in monkeys. nih.gov

In vitro experiments using liver microsomes from humans, rats, and monkeys identified three key oxidative metabolites:

M12 (O-demethyl this compound) researchgate.net

M17 (N-demethyl this compound) researchgate.net

M18 (TZD ring 5-hydroxy this compound) researchgate.net

Further investigation into the TZD ring-opening pathway in vitro revealed the formation of a mercapto amide metabolite (M22) and a subsequent mercapto carboxylic acid metabolite (M23). researchgate.netnih.gov

PathwayDescriptionKey Metabolites IdentifiedSpecies Observation
O-demethylation Removal of a methyl group from the methoxy (B1213986) substituent.M12 researchgate.netRats, Monkeys, Humans researchgate.netnih.gov
N-demethylation Removal of a methyl group from the benzimidazole (B57391) ring.M17 researchgate.netMonkeys researchgate.netnih.gov
TZD Ring Hydroxylation Addition of a hydroxyl group to the TZD ring.M18 researchgate.netMonkeys researchgate.netnih.gov
TZD Ring Opening Cleavage of the thiazolidinedione ring structure.M22, M23 researchgate.netnih.govIn vitro (Rats, Monkeys, Humans) researchgate.netnih.gov

Metabolic Pathways and Metabolite Identification

Glucuronidation and UGT Enzyme Involvement (UGT1A3, UGT2B7)

Glucuronidation represents one of the five primary metabolic pathways for this compound. nih.govresearchgate.net This phase II metabolic reaction involves the conjugation of this compound with glucuronic acid, a process that increases the water solubility of the compound and facilitates its excretion. Specifically, this compound undergoes N-glucuronidation. nih.gov

In vitro studies using cDNA-expressed human UDP-glucuronosyltransferase (UGT) enzymes have identified the specific isoforms responsible for this metabolic step. researchgate.net Research demonstrates that the formation of this compound's N-glucuronide metabolite (M13) is catalyzed by UGT1A3 and UGT2B7. nih.govresearchgate.net This N-glucuronide can subsequently undergo nonenzymatic hydrolysis to form a ring-opened N-glucuronide metabolite (M9). nih.gov Studies in monkeys have shown that the quantity of these glucuronide metabolites is greater than that observed in rats. nih.govresearchgate.net

Table 1: UGT Enzymes in this compound Glucuronidation

Enzyme Metabolite Formed Metabolic Pathway Finding Source
UGT1A3 N-glucuronide N-glucuronidation In vitro studies nih.govresearchgate.net

| UGT2B7 | N-glucuronide | N-glucuronidation | In vitro studies nih.govresearchgate.net |

Elimination Routes (Urine, Feces, Bile)

The elimination of this compound and its metabolites occurs through multiple routes, with notable species-dependent differences observed in preclinical studies. nih.gov Since only low amounts of unchanged this compound are found in urine and bile, metabolism is considered the primary driver of its clearance. nih.govresearchgate.net The compound is known to be metabolized and its byproducts excreted via urine, feces, and bile. researchgate.net

Studies involving the administration of radiolabeled this compound ([14C]this compound) to animals have provided specific insights into its excretion patterns:

Fecal Excretion: In rats, radioactivity was predominantly excreted in the feces, making it the main elimination route. nih.govresearchgate.net

Urinary and Fecal Excretion: In monkeys, radioactivity was eliminated in both urine and feces in approximately equal proportions. nih.govresearchgate.net

While direct human excretion data is not detailed, the general principles of glucuronidated drug elimination suggest that these hydrophilic conjugates are typically cleared from the body via urine or bile. nih.gov

Table 2: Elimination Routes of this compound Radioactivity in Animal Models

Species Primary Route Secondary Route Details
Rat Feces Urine / Bile Radioactivity was mainly excreted in feces. nih.govresearchgate.net

| Monkey | Feces & Urine | Bile | Radioactivity was excreted in urine and feces in equal ratios. nih.govresearchgate.net |

Table 3: Compound PubChem CID

Compound Name PubChem CID
This compound 151194

Chemical Synthesis and Structural Biology of Rivoglitazone

Synthetic Methodologies for Thiazolidinedione Core

The synthesis of Rivoglitazone, like other glitazones, centers on the construction of the 2,4-thiazolidinedione (TZD) heterocyclic ring system. This core structure is a versatile pharmacophore essential for its biological activity. researchgate.net Several general methodologies have been established for the synthesis of the TZD core, often employing efficient and scalable reaction pathways.

The synthesis of the thiazolidinedione ring is a well-established process in medicinal chemistry. Common strategies often involve the condensation of a carbonyl compound with a molecule containing an active methylene group adjacent to a thioamide or a related functional group.

Several key precursors and reaction pathways are widely utilized:

Knoevenagel Condensation: A frequent method involves the Knoevenagel condensation of an appropriate aldehyde with 2,4-thiazolidinedione itself. scispace.commdpi.com This reaction is typically catalyzed by a weak base, such as piperidine, often in a solvent like toluene and may be accelerated by microwave irradiation. scispace.com For this compound, the key aldehyde precursor would be 4-((6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzaldehyde. The resulting benzylidene intermediate is then reduced to form the final carbon-carbon single bond of the side chain.

From α-halo acids: A classical approach involves the reaction of an α-halo acid, such as chloroacetic acid, with thiourea. rsc.org This reaction proceeds via the formation of a pseudothiohydantoin intermediate, which then hydrolyzes to yield the 2,4-thiazolidinedione ring.

From Ethyl Chloroacetate: Another common pathway uses ethyl chloroacetate as a precursor. It can be reacted with thiosemicarbazone in the presence of a base like sodium ethoxide to form a 2-hydrazino-4-thiazolidinone intermediate, which is subsequently hydrolyzed with dilute acid to produce the TZD core. rsc.org Alternatively, the reaction of ethyl chloroacetate with potassium thiocyanate can yield the TZD ring, though this method requires caution due to the potential release of hazardous hydrogen cyanide gas. rsc.org

These synthetic routes provide versatile and efficient means to construct the foundational TZD scaffold, which is then elaborated with the specific side chain that defines this compound and its unique pharmacological profile.

The chemical structure of this compound features a single chiral center at the C5 position of the thiazolidinedione ring where the benzyl group is attached. wikipedia.org As a result, this compound can exist as two enantiomers: (R)-Rivoglitazone and (S)-Rivoglitazone.

Racemic Mixture: Standard synthetic methods, particularly those involving the reduction of a 5-benzylidene-2,4-thiazolidinedione intermediate, typically result in the formation of a racemic mixture (a 1:1 ratio of R- and S-enantiomers). nih.gov The IUPAC name for the compound, (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-thiazolidine-2,4-dione, reflects this racemic nature. wikipedia.org

Pharmacokinetic Stereoselectivity: Studies in rats and monkeys have demonstrated significant stereoselectivity in the pharmacokinetics of this compound. nih.gov High stereoselectivity was observed in chiral inversion clearance, metabolic clearance, and volume of distribution in rats. This suggests that the two enantiomers are processed differently in the body. The stereoselectivity in plasma unbound fraction is considered a major determinant of these pharmacokinetic differences. nih.gov The existence of such differences highlights the importance of stereochemistry in the drug's disposition, although the synthesis typically yields the racemate for development.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For the TZD class, these studies have elucidated the key structural features required for potent and selective PPARγ agonism.

The TZD class of PPARγ agonists, including this compound, shares a common pharmacophoric model essential for activity. researchgate.netresearchgate.net This model generally consists of three key components:

An Acidic Head Group: The 2,4-thiazolidinedione ring serves as the acidic head. This group is critical as it forms a network of hydrogen bonds with key amino acid residues (including Tyr473, His449, His323, and Ser289) in the ligand-binding pocket (LBP) of PPARγ. nih.govresearchgate.net This interaction is vital for stabilizing the active conformation of the receptor.

A Central Linker: A central aromatic ring, typically a phenyl group, acts as a linker or central scaffold that properly positions the other two components within the LBP.

A Hydrophobic Tail: A flexible, hydrophobic side chain, referred to as the "tail," occupies a larger, more hydrophobic portion of the LBP. In this compound, this tail is the (6-methoxy-1-methyl-1H-benzimidazol-2-yl)methoxy moiety. The specific nature of this tail is a primary determinant of a compound's potency and subtype selectivity. wikipedia.org

Pharmacophore ComponentStructural Feature in this compoundPrimary Function
Acidic Head2,4-Thiazolidinedione RingForms key hydrogen bonds with PPARγ active site residues, anchoring the molecule.
Central LinkerBenzyl GroupPositions the head and tail groups for optimal interaction with the receptor.
Hydrophobic Tail(6-methoxy-1-methyl-1H-benzimidazol-2-yl)methoxy GroupOccupies a hydrophobic pocket, contributing significantly to binding affinity and potency.

This compound is distinguished from other TZDs like rosiglitazone (B1679542) and pioglitazone (B448) by its high potency and selectivity for PPARγ over the other subtypes, PPARα and PPARδ. nih.govnih.gov

Potency: this compound is reported to be the most potent PPARγ agonist among the clinically investigated TZDs. flinders.edu.aunih.gov In vitro assays demonstrated that this compound activates human PPARγ more potently than both rosiglitazone and pioglitazone. nih.gov This superior potency is largely attributed to the specific chemical nature of its hydrophobic tail, which makes more extensive and favorable contacts within the receptor's ligand-binding pocket. nih.gov

Selectivity: While many TZDs exhibit some level of cross-reactivity with PPARα and PPARδ, which can lead to off-target effects, this compound is characterized by its high selectivity for PPARγ. nih.govnih.gov Molecular dynamics simulations suggest that TZD selectivity is determined by interactions with specific residues that differ between the PPAR subtypes. Key residues in PPARα (Tyr314 and Phe318) and PPARδ (Phe291 and Thr253) are determinants of receptor selectivity. nih.govflinders.edu.au The structure of this compound's side chain appears to be optimized for interaction with the PPARγ binding pocket while minimizing engagement with the corresponding pockets in PPARα and PPARδ.

CompoundRelative Potency (PPARγ Agonism)Selectivity Profile
This compoundMost PotentHigh selectivity for PPARγ over PPARα/δ. nih.gov
RosiglitazonePotentActivates other PPAR subtypes to varying degrees. nih.gov
PioglitazonePotentActivates other PPAR subtypes to varying degrees. nih.gov

X-ray Crystallography and Molecular Docking Studies with PPARγ

The precise mechanisms by which this compound binds to and activates PPARγ have been elucidated through advanced structural biology techniques, including X-ray crystallography and computational molecular docking.

The first X-ray crystal structure of this compound bound to the PPARγ ligand-binding domain revealed critical details about its binding mode. nih.govflinders.edu.au This structural data provides a molecular basis for its high potency and selectivity.

Binding Orientation: Like other TZDs, the acidic thiazolidinedione head of this compound is anchored in the polar region of the binding pocket, forming the canonical hydrogen bonds with residues in the activation function-2 (AF-2) helix (Helix 12), which stabilizes the receptor in its active conformation. nih.govnih.gov

Unique Interactions: The crystal structure showed that this compound's binding is distinct from that of other TZDs. It forms a unique hydrogen bond network with residues of the PPARγ co-activator binding surface (AF-2). nih.govflinders.edu.au Furthermore, it establishes more extensive contacts with helix 3 and the β-sheet region of the receptor compared to rosiglitazone. nih.govflinders.edu.au These additional interactions contribute to a higher binding affinity and more stable ligand-receptor complex, which is consistent with its enhanced potency.

Molecular Docking: Molecular docking simulations complement the crystallographic data by predicting the binding poses and affinities of ligands. Docking studies of various TZDs with PPARγ confirm the importance of the hydrogen bonds formed by the TZD head group. vensel.orgnih.gov For this compound, these models corroborate the experimental findings from crystallography, showing how its larger and more complex tail group can optimize hydrophobic interactions deep within the ligand-binding pocket, leading to a higher calculated binding affinity compared to earlier-generation TZDs. nih.govflinders.edu.au

Computational Chemistry Approaches in Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. scienceforecastoa.com For the development of thiazolidinedione (TZD) derivatives like this compound, which target the peroxisome proliferator-activated receptor-gamma (PPARγ), computational methods are crucial for predicting molecular interactions, understanding structure-activity relationships (SAR), and optimizing pharmacokinetic properties. mdpi.comnih.gov These in silico techniques accelerate the drug development process by prioritizing compounds for synthesis and testing, thereby reducing time and cost.

Molecular Docking and Binding Site Analysis

A primary computational approach in the design of PPARγ agonists is molecular docking. researchgate.net This technique simulates the binding of a ligand (e.g., this compound) into the three-dimensional structure of its target protein (PPARγ) to predict its preferred binding mode and affinity. semanticscholar.org The crystal structure of the PPARγ ligand-binding domain (LBD) reveals a large, Y-shaped binding pocket where TZD-based drugs anchor. nih.gov

Docking studies for the TZD class of drugs, such as Rosiglitazone and Pioglitazone, have identified key amino acid residues that are critical for agonistic activity. The acidic thiazolidinedione headgroup typically forms a network of hydrogen bonds with residues in the activation-function 2 (AF-2) helix region of the LBD, including Serine-289, Histidine-323, Histidine-449, and Tyrosine-473. semanticscholar.orgresearchgate.net These interactions are essential for stabilizing the active conformation of the receptor, which leads to the modulation of gene transcription. nih.gov

Computational analyses can compare the binding energies and interaction patterns of novel derivatives against established agonists. For instance, docking simulations comparing different TZDs can estimate their relative binding affinities, providing a rationale for their observed potencies. nih.gov

Below is a table summarizing the key interactions for TZD agonists within the PPARγ ligand-binding domain, which are fundamental for the design of compounds like this compound.

Interacting ResidueInteraction TypeRole in Binding
Tyrosine-473Hydrogen BondKey anchoring point for the TZD headgroup. semanticscholar.org
Histidine-449Hydrogen BondStabilizes the TZD headgroup. semanticscholar.org
Histidine-323Hydrogen BondStabilizes the TZD headgroup. semanticscholar.org
Serine-289Hydrogen BondStabilizes the TZD headgroup. semanticscholar.org
Phenylalanine-360Hydrophobic InteractionInteracts with the central phenyl ring of the ligand. researchgate.net
Cysteine-285Hydrophobic InteractionForms part of the hydrophobic binding pocket.

This table is generated based on interaction data for the thiazolidinedione class of compounds.

Pharmacophore Modeling

Pharmacophore modeling is another ligand-based computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For PPARγ agonists, a typical pharmacophore model includes:

A hydrogen bond acceptor (the TZD headgroup).

A hydrogen bond donor (the N-H moiety of the TZD ring).

A central hydrophobic/aromatic region.

An additional hydrophobic tail.

This model serves as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that could potentially bind to and activate PPARγ. nih.gov In the optimization phase, chemists can use the pharmacophore model to guide structural modifications to a lead compound like this compound, ensuring that new analogs retain the necessary features for high-affinity binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. fiveable.me By quantifying molecular properties (descriptors) such as lipophilicity (logP), electronic properties, and steric parameters, QSAR models can predict the activity of unsynthesized compounds. scienceforecastoa.com

For a series of TZD analogs, a 3D-QSAR model can be developed to understand how different substituents on the aromatic rings or linker regions affect PPARγ activation. nih.gov These models provide valuable insights into the SAR, highlighting regions of the molecule where modifications may lead to enhanced potency or improved selectivity. nih.gov For example, a QSAR study might reveal that adding an electron-withdrawing group at a specific position on the phenyl ring increases agonist activity, guiding the next round of chemical synthesis.

The integration of these computational approaches—molecular docking, pharmacophore modeling, and QSAR—provides a powerful framework for the design and optimization of potent and selective PPARγ agonists like this compound.

Clinical Research and Efficacy Studies of Rivoglitazone

Glycemic Control in Type 2 Diabetes Mellitus

Clinical studies have evaluated rivoglitazone's effectiveness in glycemic control by measuring its impact on key indicators such as Hemoglobin A1c (HbA1c) and Fasting Plasma Glucose (FPG).

Multiple clinical trials have demonstrated that this compound significantly reduces HbA1c levels in patients with type 2 diabetes. A meta-analysis of several randomized controlled trials provided data on its glycaemic efficacy, showing a notable reduction in HbA1c compared to placebo. nih.gov The reduction was observed at both standard and higher doses. nih.gov Specifically, the analysis found that a standard dose of this compound (1 mg/d) reduced HbA1c by -0.86% compared to placebo, while a high dose (1.5-2 mg/d) resulted in a -0.97% reduction. nih.gov

Further studies have shown that high-dose this compound may offer a greater HbA1c reduction than the full dose of another TZD, pioglitazone (B448) (30-45 mg/d), with an additional reduction of -0.11%. nih.gov In smaller clinical studies, the range of HbA1c reduction with this compound when compared against a placebo was between 0.11% and 1.1%. nih.gov

A 12-week, double-blind, randomized, placebo- and active-controlled study involving 287 Chinese patients with type 2 diabetes also reported significant HbA1c changes. nih.gov Compared to a 0.61% increase in the placebo group, this compound treatment resulted in mean HbA1c reductions from baseline. nih.gov

Table 1: Summary of HbA1c Reduction in Clinical Trials

Study/Analysis Treatment Group Comparator Mean HbA1c Reduction Citation
Meta-analysis Standard Dose this compound (1 mg/d) Placebo -0.86% nih.gov
Meta-analysis High Dose this compound (1.5-2 mg/d) Placebo -0.97% nih.gov
Meta-analysis High Dose this compound Pioglitazone (30-45 mg/d) -0.11% nih.gov
12-Week Study This compound (0.5 mg) Placebo -0.72% (vs. +0.61% in placebo) nih.gov
12-Week Study This compound (1.0 mg) Placebo -0.83% (vs. +0.61% in placebo) nih.gov
12-Week Study This compound (1.5 mg) Placebo -0.78% (vs. +0.61% in placebo) nih.gov

Consistent with its effects on HbA1c, this compound has been shown to significantly lower fasting plasma glucose (FPG) levels. ovid.com The reduction in hyperglycemia is a primary effect of its action as a PPAR-γ agonist. nih.gov A meta-analysis confirmed that the positive effects seen in HbA1c reduction were similarly reflected in the lowering of fasting glucose. nih.gov Clinical trial designs consistently use the change in FPG from baseline as a key measure of efficacy for antihyperglycemic agents like this compound. clinicaltrials.gov

Metabolic Parameter Improvements

Beyond glycemic control, the therapeutic effects of this compound extend to the improvement of several metabolic parameters, including lipid profiles and insulin (B600854) sensitivity.

This compound has demonstrated a beneficial impact on lipid metabolism by reducing hypertriglyceridemia. nih.gov Clinical studies have observed a decrease in triglyceride levels in patients treated with this compound. nih.gov In a 12-week study, a statistically significant decrease in triglycerides was noted in the group receiving 1.5 mg of this compound compared to the placebo group. nih.gov This effect is consistent with the known actions of the thiazolidinedione class on lipid metabolism. nih.gov

Treatment with this compound has been associated with improvements in High-Density Lipoprotein (HDL) cholesterol, often referred to as "good" cholesterol. A 26-week, placebo- and pioglitazone-controlled study found that this compound significantly improved HDL cholesterol levels. ovid.com Similarly, a 12-week trial showed a significant increase in HDL cholesterol in patients taking 1 mg of this compound when compared to placebo. nih.gov

Table 2: Effects of this compound on Lipid Parameters

Parameter This compound Dose Result vs. Placebo Citation
Triglycerides 1.5 mg Significant Decrease nih.gov
HDL Cholesterol 1.0 mg Significant Increase nih.gov
HDL Cholesterol Not specified Significant Improvement ovid.com

As a potent PPAR-γ agonist, the fundamental mechanism of this compound is the enhancement of insulin sensitivity. nih.gov Clinical research has confirmed this effect, with one 26-week study noting that this compound significantly improved estimates of insulin sensitivity. ovid.com Thiazolidinediones as a class work to make muscle and fat tissues more sensitive to insulin. diabetes.org Further evidence of improved metabolic function includes the significant increase in serum adiponectin levels in patients receiving this compound compared to placebo. nih.gov Adiponectin is a hormone that plays a crucial role in regulating glucose levels and fatty acid breakdown, and higher levels are associated with increased insulin sensitivity.

Inflammatory Biomarkers and Systemic Inflammation Reduction (hsCRP)

This compound has demonstrated a significant impact on the reduction of systemic inflammation, as measured by high-sensitivity C-reactive protein (hsCRP), a key biomarker for cardiovascular risk. Clinical studies have consistently shown that treatment with this compound leads to a notable decrease in hsCRP levels in patients with type 2 diabetes.

A meta-analysis of data from three distinct studies, encompassing 631 and 1,095 individuals with type 2 diabetes, evaluated the effect of standard and high doses of this compound on serum hsCRP levels compared to a placebo. The findings revealed that individuals receiving standard-dose this compound experienced a mean decrease in hsCRP of -1.00 mg/L. nih.gov Those on high-dose this compound saw an even greater reduction, with a mean decrease of -1.50 mg/L. nih.gov Both of these reductions were statistically significant, indicating a potent anti-inflammatory effect of the compound. nih.gov

When compared to an active comparator, pioglitazone, high-dose this compound also demonstrated a superior reduction in serum hsCRP levels, with a mean difference of -0.40 mg/L. nih.gov This suggests that this compound may have a more pronounced effect on this particular inflammatory biomarker than other drugs in its class. The significant improvements in hsCRP levels are part of a broader profile of effects on various metabolic and inflammatory biomarkers. researchgate.net

Impact of this compound on hsCRP Levels
Comparison GroupThis compound DoseMean Difference in hsCRP (mg/L)95% Confidence IntervalP-value
PlaceboStandard-1.00-1.20 to -0.80<0.01
PlaceboHigh-1.50-1.59 to -1.40<0.01
Active Comparator (Pioglitazone)High-0.40-0.43 to -0.37<0.01

Clinical Trial Methodologies and Design Considerations

The clinical development of this compound has been investigated through various study designs, primarily randomized controlled trials and meta-analyses, to establish its efficacy and safety profile.

Randomized Controlled Trials

Randomized controlled trials (RCTs) are the cornerstone of clinical research for new therapeutic agents. For this compound, these trials have typically been double-blind and have included both placebo and active-comparator arms to rigorously assess its effects. nih.gov

For instance, one such trial was a 26-week, multicenter, double-blind, parallel-group study involving participants with type 2 diabetes who were sub-optimally controlled by diet and exercise or a non-thiazolidinedione monotherapy. This study design included a 2-week placebo lead-in period to ensure a stable baseline before randomization to either this compound, placebo, or an active comparator like pioglitazone. clinicaltrials.gov

Another example is a 12-week, double-blind, placebo- and active-controlled study in Chinese patients with type 2 diabetes. This trial randomized 174 eligible patients into five different treatment arms: placebo, pioglitazone 30 mg daily, and this compound at doses of 0.5 mg, 1.0 mg, or 1.5 mg daily. nih.gov The primary endpoint in this study was the change in HbA1c from baseline to the end of the 12-week treatment period. nih.gov

Inclusion criteria for these trials typically involve patients with a confirmed diagnosis of type 2 diabetes and a baseline HbA1c within a specified range, often between 7.0% and 10.0%. clinicaltrials.govclinicaltrials.gov Key exclusion criteria often include a history of type 1 diabetes, ketoacidosis, current insulin therapy, impaired liver function, and congestive heart failure. clinicaltrials.gov

Meta-Analyses of Clinical Data

To obtain a more comprehensive understanding of this compound's effects, meta-analyses of data from multiple RCTs have been conducted. nih.gov These analyses pool data from individual studies to generate a more robust estimate of the treatment effect.

A notable meta-analysis on this compound synthesized data from three RCTs, which included a total of 3,591 patients. nih.gov The primary outcome of this meta-analysis was the change in HbA1c, with secondary outcomes including alterations in glucose, lipids, and the incidence of adverse events. nih.gov By combining the results of these trials, the meta-analysis was able to provide a more precise evaluation of this compound's efficacy on glycemic control and other metabolic parameters. nih.gov

The methodology for such meta-analyses involves a systematic search of electronic databases for relevant RCTs, followed by a rigorous assessment of study eligibility and data extraction. Statistical methods are then employed to combine the data and assess for heterogeneity between studies. nih.gov

Subgroup Analyses and Responsiveness in Patient Populations

One study did focus on a specific ethnic group, evaluating the efficacy and safety of this compound in Chinese patients with type 2 diabetes. nih.gov This randomized controlled trial provided valuable data on the compound's performance in this particular demographic. nih.gov However, comparative analyses with other ethnic groups from this or other trials have not been published.

While the meta-analysis of this compound provided a comprehensive overview of its effects, it did not present subgroup analyses based on patient characteristics such as age, baseline BMI, duration of diabetes, or baseline glycemic control. nih.gov Therefore, it is not possible to definitively comment on whether the responsiveness to this compound, particularly its effect on hsCRP, differs significantly across these various patient populations. Future research and the publication of more detailed clinical trial data would be necessary to elucidate the potential for differential effects in specific subgroups.

Drug Interactions and Metabolic Considerations of Rivoglitazone

Cytochrome P450 (CYP) Enzyme Interactions

The metabolism of rivoglitazone, like other thiazolidinediones (TZDs), involves the cytochrome P450 (CYP) enzyme system, a critical pathway for the biotransformation of many drugs. Understanding these interactions is essential for predicting potential drug-drug interactions.

Influence on CYP2C8 and CYP3A4 Isoenzymes

In-vitro studies have indicated that the oxidative metabolism of this compound is carried out by multiple human P450 enzymes. While specific data on this compound's direct inhibitory or inductive effects on CYP2C8 and CYP3A4 is not extensively detailed in publicly available literature, information from related TZD compounds offers valuable insights. For instance, rosiglitazone (B1679542) is primarily metabolized by CYP2C8, with a minor contribution from CYP2C9. pharmgkb.orgnih.govtandfonline.comresearchgate.net Pioglitazone (B448) is metabolized mainly by CYP2C8 and to a lesser extent by CYP3A4. nih.govresearchgate.net In vitro studies on various TZDs have shown them to be inhibitors of CYP2C8 and CYP3A4. nih.gov Given the structural similarities within the TZD class, it is plausible that this compound also interacts with these isoenzymes.

Potential for Altered Metabolism of Co-administered Drugs

As a substrate for multiple CYP enzymes, this compound has the potential to influence the metabolism of other drugs that are metabolized by the same enzymes. If this compound acts as an inhibitor of a specific CYP isoenzyme, it could lead to increased plasma concentrations and potential toxicity of a co-administered drug that is a substrate for that enzyme. Conversely, if this compound induces a CYP enzyme, it could decrease the plasma concentration and efficacy of a co-administered drug.

For example, other thiazolidinediones have demonstrated such interactions. Troglitazone was found to be an inducer of CYP3A4. nih.gov In vitro studies have also shown that thiazolidinediones can be potent inhibitors of CYP2C8. nih.gov Therefore, co-administration of this compound with drugs that are sensitive substrates of these enzymes may require careful monitoring.

Effects of Other Drugs on this compound Metabolism

The metabolism of this compound can be significantly affected by the co-administration of drugs that are potent inhibitors or inducers of the CYP enzymes responsible for its breakdown.

CYP Inhibitors: Co-administration with a strong inhibitor of the primary metabolizing CYP enzyme(s) could lead to a significant increase in this compound plasma concentrations, potentially increasing the risk of dose-related adverse effects. For example, gemfibrozil, a potent CYP2C8 inhibitor, has been shown to significantly increase the plasma concentrations of rosiglitazone and pioglitazone. nih.govresearchgate.net Similarly, ketoconazole, a strong CYP3A4 inhibitor, can affect the metabolism of drugs metabolized by this enzyme. biomolther.org

CYP Inducers: Conversely, co-administration with a potent CYP inducer could lead to a substantial decrease in this compound plasma concentrations, potentially reducing its therapeutic efficacy. Rifampicin, a well-known broad-spectrum CYP inducer, has been shown to significantly decrease the plasma concentrations of both rosiglitazone and pioglitazone. nih.govresearchgate.net

The following table summarizes the potential effects of other drugs on this compound metabolism based on their interaction with CYP enzymes.

Interacting Drug ClassExamplePotential Effect on this compound
CYP2C8 Inhibitors GemfibrozilIncreased plasma concentration
CYP3A4 Inhibitors KetoconazoleIncreased plasma concentration
CYP Inducers RifampicinDecreased plasma concentration

UGT Enzyme Involvement in Glucuronidation

In addition to Phase I metabolism by CYP enzymes, this compound also undergoes Phase II metabolism, specifically N-glucuronidation. In vitro studies have identified that the N-glucuronide of this compound is formed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A3 and UGT2B7. nih.govresearchgate.net Glucuronidation is a common pathway for the detoxification and excretion of drugs and endogenous compounds, converting them into more water-soluble metabolites that can be readily eliminated from the body. nih.govcriver.com The involvement of multiple UGT isoforms in the metabolism of a drug can be advantageous, as a deficiency in one enzyme may be compensated for by others.

Clinical Significance of Pharmacokinetic Interactions

The clinical significance of the drug interactions involving this compound's metabolism lies in the potential for altered therapeutic outcomes and safety profiles.

Increased Exposure: Inhibition of this compound's metabolism by co-administered drugs can lead to higher systemic exposure. This could potentially enhance its therapeutic effect but also increase the risk of dose-dependent adverse events.

Decreased Efficacy: Induction of this compound's metabolism can lead to lower systemic exposure, which may result in a diminished or complete loss of its therapeutic effect, leading to inadequate glycemic control.

Given that patients with type 2 diabetes often have comorbidities and are on multiple medications, the potential for drug-drug interactions with this compound is a critical consideration for healthcare providers. Careful review of a patient's concomitant medications is necessary before initiating therapy with this compound to avoid clinically significant pharmacokinetic interactions.

Safety Profile and Physiological Impact Research of Rivoglitazone

Research on Physiological Effects of PPARγ Agonism Beyond Glycemic Control

Rivoglitazone, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has been investigated for its effects beyond glycemic control, a characteristic of the thiazolidinedione (TZD) class. jst.go.jpresearchgate.net Research indicates that the non-glycemic benefits of this compound are similar to those of pioglitazone (B448). nih.gov

Studies in obese diabetic rodent models demonstrated that this compound not only lowered plasma glucose and triglyceride levels but also ameliorated insulin (B600854) resistance. jst.go.jpresearchgate.net Gene expression analysis in the liver and heart of Zucker diabetic fatty (ZDF) rats suggested that this compound may reduce hepatic glucose production and modulate the balance of cardiac glucose and fatty acid metabolism. jst.go.jpresearchgate.netresearchgate.net

Clinical research has shown that this compound can positively influence markers of inflammation and cardiovascular health. A meta-analysis of studies in patients with type 2 diabetes found that both standard and high doses of this compound led to a significant reduction in high-sensitivity C-reactive protein (hsCRP), an inflammatory marker associated with cardiovascular disease. nih.gov Furthermore, this compound treatment has been shown to increase levels of adiponectin, a hormone with anti-inflammatory and insulin-sensitizing properties. uspto.gov Specifically, high-dose this compound was found to be superior to pioglitazone in increasing adiponectin levels. nih.gov

The broader class of thiazolidinediones, to which this compound belongs, has been associated with improvements in several cardiovascular risk factors. These include favorable effects on plasma lipoproteins and certain inflammatory cytokines. ahajournals.org

Investigations into Fluid Retention Phenomena and Plasma Volume Changes

Fluid retention is a known class effect of thiazolidinediones (TZDs), and research involving this compound has also examined this phenomenon. nih.govnih.govdiabetes.org Clinical studies have reported the occurrence of peripheral edema in patients treated with this compound. nih.gov

In a 12-week, randomized, controlled trial involving Chinese patients with type 2 diabetes, drug-related edema was reported in 7.7% of patients across all this compound groups (0.5 mg, 1.0 mg, and 1.5 mg daily). This was compared to 16.2% in the pioglitazone 30 mg group and 3.0% in the placebo group. nih.gov

A model-based analysis of data from Phase I and II studies of this compound identified a correlation between hemodilution, an indicator of plasma volume expansion, and the incidence of edema. uspto.gov This analysis suggested that gender had a significant influence on baseline plasma volume, with women having a higher baseline plasma volume. uspto.gov Early clinical studies indicated that fluid retention with this compound was primarily observed at supratherapeutic doses. nih.gov

The mechanism of TZD-induced fluid retention is understood to be multifactorial, often involving an increase in plasma volume. nih.govahajournals.org Studies with other TZDs, such as rosiglitazone (B1679542), have demonstrated increases in plasma volume and corresponding decreases in hematocrit. physiology.orgdiabetesjournals.org For instance, in one study, rosiglitazone treatment in db/db mice led to a significant increase in plasma volume. physiology.org While direct measurements of plasma volume changes with this compound are not as extensively reported, the observed edema and hemodilution are consistent with the known effects of the TZD class on fluid dynamics. uspto.govresearchgate.net

Treatment GroupIncidence of Drug-Related Edema (%)
This compound (all doses)7.7
Pioglitazone (30 mg)16.2
Placebo3.0

Studies on Adipose Tissue Redistribution and Weight Homeostasis

A notable physiological effect of thiazolidinediones (TZDs), including this compound, is their impact on adipose tissue and body weight. nih.govwikipedia.org Clinical trials have consistently shown that treatment with this compound is associated with weight gain, a recognized class effect of TZDs. nih.govnih.gov

A meta-analysis of randomized controlled trials provided specific data on the dose-dependent nature of weight gain with this compound. nih.gov When compared to placebo, both standard dose (1 mg/day) and high dose (1.5-2 mg/day) this compound resulted in a significant increase in body weight. nih.gov The extent of weight gain was greater with the higher dose. nih.gov In a head-to-head comparison with pioglitazone (45 mg/day), standard dose this compound was associated with significantly less weight gain, whereas high dose this compound led to a significantly greater increase in weight. nih.gov

The mechanism behind TZD-induced weight gain is linked to their primary action as PPARγ agonists, which promotes the differentiation of preadipocytes into mature fat cells and influences the expression of genes involved in lipid metabolism. diabetesjournals.org This leads to an increase in adipose tissue mass. diabetesjournals.org Importantly, research on other TZDs like pioglitazone and troglitazone has shown that this increase in fat mass is not uniform. These agents tend to promote a redistribution of fat from visceral depots to subcutaneous depots. diabetesjournals.orgfrontiersin.orgdiabetesjournals.orgnih.govmdpi.com This shift is considered metabolically favorable, as increased visceral fat is strongly associated with insulin resistance. mdpi.com While specific studies on this compound's effect on fat redistribution are less detailed, its shared mechanism of action suggests a similar impact.

ComparisonMean Difference in Weight Gain (kg)95% Confidence IntervalP-value
Standard Dose this compound vs. Placebo2.601.65 to 3.55<0.01
High Dose this compound vs. Placebo0.900.09 to 1.710.03
Standard Dose this compound vs. Pioglitazone (45 mg)-0.90-1.70 to -0.100.03
High Dose this compound vs. Pioglitazone (45 mg)0.900.09 to 1.710.03

Hepatic Safety Research

The hepatic safety of thiazolidinediones has been a significant area of research, largely due to the experience with troglitazone, the first drug in this class, which was withdrawn from the market due to cases of severe hepatotoxicity. nih.govuliege.be Subsequent TZDs, including pioglitazone and rosiglitazone, have demonstrated a much more favorable hepatic safety profile. uliege.benih.gov

In the broader context of the TZD class, extensive clinical trials with pioglitazone have shown that the incidence of serum ALT elevations greater than three times the upper limit of normal was similar to that in placebo recipients (0.26% vs. 0.25%, respectively). nih.gov Clinically apparent liver injury with pioglitazone is considered very rare. nih.gov Similarly, for rosiglitazone, controlled clinical trials indicated that the incidence of significant increases in liver enzymes was comparable to placebo. uliege.be

While the current data for this compound are reassuring, continued monitoring and further long-term studies are warranted to fully establish its long-term hepatic safety profile, as is standard for new therapeutic agents.

Cardiovascular Safety Research in Thiazolidinedione Class

The cardiovascular safety of the thiazolidinedione (TZD) class has been a subject of extensive research and debate. nih.govresearchgate.netkaiserpermanente.orgnih.gov Initial concerns were raised by a meta-analysis that suggested an increased risk of myocardial infarction with rosiglitazone. ahajournals.orgresearchgate.net This led to restrictions on its use in some regions. nih.gov However, subsequent, more comprehensive clinical trials and re-analyses have provided a more nuanced understanding of the cardiovascular effects of this class. researchgate.netnih.gove-enm.org

A significant concern across the TZD class is the increased risk of heart failure, which is linked to the fluid retention properties of these drugs. ahajournals.orgnih.govnih.gov Meta-analyses including both rosiglitazone and pioglitazone have confirmed a higher risk of developing heart failure compared to standard treatment or placebo. nih.gov Consequently, TZDs are generally contraindicated in patients with established heart failure. nih.govnih.gov

Regarding ischemic cardiovascular events, there appear to be differences between the available TZDs. While some studies raised concerns about rosiglitazone, ahajournals.orgresearchgate.net large-scale clinical trials with pioglitazone, such as the PROactive study, suggested a potential benefit in reducing the risk of a composite of death, myocardial infarction, or stroke in patients with established macrovascular disease. nih.gov

For this compound specifically, long-term cardiovascular outcome data are not yet available. A 2023 meta-analysis of existing trials highlighted the need for further long-term follow-up studies to document the cardiovascular impact of this compound. nih.gov The available shorter-term studies have not indicated an increased risk of treatment-emergent or severe adverse events compared to placebo, but they were not designed or powered to assess long-term cardiovascular outcomes. nih.gov Therefore, the current understanding of the cardiovascular safety of this compound is primarily extrapolated from the broader class effects of thiazolidinediones, with the acknowledgment that further specific research is necessary.

Q & A

Q. What are the primary pharmacological mechanisms of Rivoglitazone in managing type 2 diabetes, and how do they influence experimental design in preclinical studies?

this compound acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, enhancing insulin sensitivity by regulating genes involved in glucose and lipid metabolism. Preclinical studies should focus on in vitro PPARγ activation assays (e.g., reporter gene systems) and in vivo models of insulin resistance (e.g., high-fat diet-induced diabetic rodents). Experimental designs must include control groups treated with PPARγ antagonists or non-TZD comparators to isolate mechanism-specific effects .

Q. How should researchers design randomized controlled trials (RCTs) to evaluate this compound’s efficacy while controlling for confounding variables like concomitant antidiabetic therapies?

RCTs should employ stratified randomization based on baseline therapies (e.g., metformin, sulfonylureas) and use active comparators (e.g., pioglitazone) alongside placebo arms. Covariate-adjusted mixed-effects models can account for variability in concomitant drug usage. For example, phase III trials often include washout periods for prior TZDs and dose adjustments for background therapies to minimize confounding .

Q. What are the key efficacy endpoints for this compound in phase II/III trials, and how should they be statistically validated?

Primary endpoints include HbA1c reduction (target: ≥0.5% absolute decrease) and fasting plasma glucose (FPG) levels. Secondary endpoints may encompass insulin sensitivity indices (e.g., HOMA-IR) and lipid profiles. Statistical validation requires predefined non-inferiority margins (e.g., 0.3% HbA1c difference vs. active controls) and adjustments for multiplicity using methods like Bonferroni correction .

Q. What methodological considerations are critical for ensuring reliable solubility and formulation data in preclinical this compound studies?

Use standardized solvents (e.g., DMSO for in vitro assays) and validate formulations (e.g., DMSO:Tween 80:Saline = 10:5:85 for in vivo administration). Solubility should be confirmed via HPLC-UV, and stability tests (e.g., 24-hour incubation at 37°C) must precede pharmacokinetic studies to avoid precipitation artifacts .

Advanced Research Questions

Q. What methodologies are recommended for integrating population pharmacokinetic-pharmacodynamic (PK/PD) models in this compound dose optimization?

Develop two-compartment PK models with first-order absorption and indirect-response PD models to link plasma concentrations to HbA1c/FPG changes. Covariates like renal function or concomitant metformin use should be incorporated using nonlinear mixed-effects modeling (e.g., NONMEM). Model validation requires bootstrap resampling and visual predictive checks .

Q. How can researchers address discrepancies in this compound’s cardiovascular safety profile compared to other thiazolidinediones (TZDs)?

Conduct meta-analyses with trial-level data stratified by TZD type, adjusting for baseline cardiovascular risk factors. Use fixed-effects models for homogeneous datasets (e.g., low heterogeneity, I² < 25%) and random-effects models for heterogeneous cohorts. Sensitivity analyses should exclude studies with high dropout rates or unbalanced comparator groups .

Q. What statistical approaches mitigate heterogeneity in meta-analyses of this compound’s glycemic efficacy?

Apply subgroup analyses by dose (standard vs. high), study duration (>26 weeks vs. shorter), and comparator type (placebo vs. active). For high heterogeneity (I² > 50%), meta-regression can explore sources of variability (e.g., baseline HbA1c, regional differences). Forest plots with 95% confidence intervals should visualize effect sizes .

Q. How should long-term glycemic durability studies for this compound be structured to align with regulatory standards?

Use seamless phase II/III designs with adaptive dose selection. Primary outcomes should include time to monotherapy failure (e.g., FPG > 180 mg/dL) over ≥52 weeks. Interim analyses at 26 weeks allow for sample size re-estimation. Comparator arms must include established TZDs (e.g., pioglitazone) to benchmark durability .

Q. What covariate analysis strategies enhance exposure-response models for this compound in diverse populations?

Incorporate covariates like BMI, age, and CYP2C8 genotype (critical for this compound metabolism) using stepwise forward addition/backward elimination. Bayesian hierarchical models can pool data across ethnic subgroups. Predictive checks should assess model robustness in underrepresented populations .

Q. Which biomarkers are most predictive of this compound’s efficacy and safety in translational research?

Adiponectin levels (a PPARγ-mediated biomarker) correlate with glycemic improvement. For safety, monitor hematocrit (hemodilution risk) and BNP/NT-proBNP (early markers of fluid retention). Longitudinal biomarker trajectories should be analyzed using mixed-effects models to predict clinical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivoglitazone
Reactant of Route 2
Rivoglitazone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.